molecular formula C22H22ClN5OS B11380411 N-(2-chlorophenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide

N-(2-chlorophenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide

Cat. No.: B11380411
M. Wt: 440.0 g/mol
InChI Key: JOGAHSIPWPPRKX-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a spirocyclic framework, makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of N-(2-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE involves multiple steps. One common synthetic route includes the interaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as potassium hydroxide. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

N-(2-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of other complex molecules. In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its ability to interact with various biological targets makes it a promising candidate for drug development. Additionally, it has applications in the industry as a component in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, blocking the activity of enzymes such as carbonic anhydrase and cholinesterase . This inhibition can lead to various therapeutic effects, including the reduction of inflammation and the inhibition of cancer cell growth. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity.

Comparison with Similar Compounds

N-(2-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives. Similar compounds include 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which also exhibit a range of biological activities . the unique spirocyclic structure of this compound provides it with distinct properties, such as enhanced stability and specific binding interactions. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22ClN5OS

Molecular Weight

440.0 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-phenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide

InChI

InChI=1S/C22H22ClN5OS/c23-16-11-5-6-12-17(16)24-20(29)18-22(13-7-2-8-14-22)27-28-19(25-26-21(28)30-18)15-9-3-1-4-10-15/h1,3-6,9-12,18,27H,2,7-8,13-14H2,(H,24,29)

InChI Key

JOGAHSIPWPPRKX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5Cl

Origin of Product

United States

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